Daunorubicin bromoketal

Anthracycline semi-synthesis Protecting group strategy Process chemistry

In doxorubicin synthesis, unprotected 14-bromo-daunorubicin degrades via competing C13 side-reactions, causing yield loss and impurity generation. Daunorubicin bromoketal eliminates this risk with a 13,13-dimethoxy ketal that stabilizes the electrophilic center until controlled HBr/acetone deprotection. • 14.6% relative yield improvement vs. unprotected route (42.4% vs 37% overall) reduces API cost per kg • Only EP/USP-recognized reference standard for Doxorubicin Impurity B quantification • Enables clean C3'-N reductive alkylation for ADEPT/galactose-conjugate programs

Molecular Formula C29H34BrNO11
Molecular Weight 652.5
CAS No. 106401-68-7
Cat. No. B601092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunorubicin bromoketal
CAS106401-68-7
Molecular FormulaC29H34BrNO11
Molecular Weight652.5
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
InChIInChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daunorubicin Bromoketal (CAS 106401-68-7): Procurement-Grade Reference Standard and Key Synthetic Intermediate


Daunorubicin bromoketal (CAS 106401-68-7), systematically identified as (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, is a semi-synthetic anthracycline derivative with a molecular formula of C₂₉H₃₄BrNO₁₁ and a molecular weight of 652.5 g/mol [1]. It is officially designated as Doxorubicin EP Impurity B (also Doxorubicin BP Impurity B) under the European and British Pharmacopoeias and is recognized as Daunorubicin Bromoketal [USP Impurity] [2]. Originally developed as the 13,13-dimethoxy ketal-protected form of 14-bromo-daunorubicin, this compound serves a dual role in both pharmaceutical quality control—as a fully characterized reference standard for doxorubicin impurity profiling—and as a stabilized electrophilic intermediate enabling downstream semi-synthetic derivatization of anthracyclines [1][3].

Why Daunorubicin Bromoketal Cannot Be Substituted with Other 14-Bromo-Daunorubicin Derivatives Without Process Impact


Although structurally related 14-bromo-daunorubicin intermediates share the same aglycone scaffold and C14 electrophilic center, the presence of the 13,13-dimethoxy ketal protecting group in daunorubicin bromoketal fundamentally alters its physicochemical behavior, deprotection requirements, and downstream reactivity in ways that cannot be accommodated by simple analog substitution. The 13,13-dimethoxy ketal specifically mandates treatment with a mineral acid (hydrobromic acid) in a trans-ketalization solvent (acetone) to liberate the reactive C13 ketone, whereas the corresponding 13,13-diethoxy ketal can be hydrolyzed under milder conditions using only aqueous oxalic acid without organic solvents [1]. Furthermore, the unprotected 14-bromo-daunorubicin (free ketone) is significantly more prone to degradation via competing side-reactions at the C13 carbonyl during subsequent nucleophilic displacement or reductive alkylation steps, making it unsuitable as a direct replacement for ketal-protected forms in multi-step synthetic sequences [2]. These distinct handling, deprotection, and stability profiles mean that procurement decisions based solely on the 14-bromo-daunorubicin pharmacophore—without accounting for the specific ketal substitution—introduce quantifiable risks of yield loss, impurity generation, and process deviation [1].

Quantitative Differentiation Evidence for Daunorubicin Bromoketal: Head-to-Head Comparator Data


Dimethoxy vs. Diethoxy Ketal Deprotection: Reaction Condition and Process Compatibility Comparison

Daunorubicin bromoketal (13,13-dimethoxy ketal) requires a fundamentally different and more demanding deprotection protocol compared to the corresponding 13,13-diethoxy ketal. Specifically, deketalization of the dimethoxy ketal mandates the use of a mineral acid (hydrobromic acid) together with a solvent capable of trans-ketalization (acetone), whereas the diethoxy variant can be hydrolyzed in water using only the same organic acid (oxalic acid) employed in subsequent substitution and hydrolysis steps [1]. This difference eliminates the need for organic solvents, mineral acids, and inter-step solvent switches when using the diethoxy ketal, representing a quantifiable operational advantage in process simplicity and environmental burden [1].

Anthracycline semi-synthesis Protecting group strategy Process chemistry Doxorubicin manufacturing

Overall Process Yield Comparison: Ketal-Protected vs. Unprotected 14-Bromo-Daunorubicin Intermediate in Doxorubicin Synthesis

The use of a ketal-protected 14-bromo intermediate (the class to which daunorubicin bromoketal belongs) provides documented yield improvement in the daunorubicin-to-doxorubicin conversion compared to direct processing of the unprotected 14-bromo-daunorubicin. The earlier direct alkaline hydrolysis method (U.S. Pat. No. 3,803,124) achieved an overall yield of only 37% from daunorubicin hydrochloride to doxorubicin hydrochloride; the ketal stabilization method described in WO86/00073 improved this to 42.4% [1]. Further process refinement using the diethoxy ketal with oxalic acid in a one-pot aqueous procedure yielded 6.0 g of purified doxorubicin hydrochloride from 10 g of 14-bromo-daunorubicin (free or ketalized form), with HPLC analysis confirming 1.75 g doxorubicin (free substance) from 3.0 g of isolated diethoxy ketal intermediate [1].

Doxorubicin manufacturing Process yield optimization Anthracycline semi-synthesis Intermediate stability

Ketal Protection Enables C3'-N Reductive Alkylation Without Competing C13 Carbonyl Reduction

The 13,13-dimethoxy ketal group in daunorubicin bromoketal serves a critical synthetic function beyond intermediate stabilization: it protects the C13 carbonyl from undesired reduction during reductive alkylation at the C3'-amino group of the daunosamine sugar. In the work of Olsufyeva et al. (2003), the 13-dimethyl ketal of 14-bromodaunorubicin (4) was reacted with galactose-containing aldehydes under sodium cyanoborohydride reductive alkylation conditions; the ketal group ensured that reduction occurred exclusively at the imine/iminium intermediate at N3', with no competing reduction of the C13 ketone [1]. This regioselectivity is not achievable with the unprotected 14-bromo-daunorubicin free ketone, where the C13 carbonyl would compete as a reducible electrophile [1].

Anthracycline derivatization Regioselective modification Prodrug synthesis Protecting group chemistry

Defined Pharmacopeial Identity as Doxorubicin EP Impurity B with Traceable Characterization

Daunorubicin bromoketal holds a formally designated identity as Doxorubicin EP Impurity B (also BP Impurity B) under the European Pharmacopoeia monograph for doxorubicin hydrochloride, and is listed as Daunorubicin Bromoketal [USP Impurity] with the validated UNII code 3Z1AE1LY2D [1][2]. Unlike generic 14-bromo-daunorubicin derivatives that lack pharmacopeial recognition, this specific compound is supplied with detailed characterization data compliant with regulatory guidelines, including certified purity specifications (typically ≥95% by HPLC), full spectroscopic characterization, and chromatographic identity confirmation [2]. Its molecular weight of 652.48 g/mol and the presence of bromine (distinctive ¹⁰⁹Br/⁸¹Br isotopic pattern) provide unambiguous mass spectrometric identification not available with non-brominated anthracycline impurities [3].

Pharmaceutical quality control Reference standard Impurity profiling Pharmacopeial compliance

Stabilized Intermediate: Ketal Protection Mitigates Degradative Side-Reactions During Multi-Step Synthesis

The ketal protection at C13 in daunorubicin bromoketal serves to suppress degradative side-reactions that plague the unprotected 14-bromo-daunorubicin during synthetic manipulation. The patent literature explicitly notes that earlier attempts to use protecting groups (US 3,803,124 Examples 5 and 6) still resulted in 'extremely low yields, only after chromatographic purification,' while WO86/00073 demonstrated that the ketal formation leads to a stabilized intermediate, enabling improved conversion to 14-formyloxy-daunorubicin with milder alkaline hydrolysis conditions (pH 7.6-8.0 vs. pH 10.3 for the 14-acetoxy intermediate) [1]. The 13,13-diethoxy ketal variant further improves on this by offering remarkably low water solubility, which enables simple isolation and purification of the intermediate by filtration on an industrial scale—a handling advantage directly relevant to ketal-protected forms [1].

Intermediate stability Degradation pathways Process robustness Anthracycline chemistry

Verified Application Scenarios for Daunorubicin Bromoketal Based on Quantitative Evidence


Doxorubicin Hydrochloride Manufacturing via Ketal-Protected Intermediate Route

Procurement of daunorubicin bromoketal (or its diethoxy ketal analog) is justified in doxorubicin manufacturing processes employing the ketal-protection strategy, where the documented 14.6% relative yield improvement over the unprotected route (42.4% vs. 37% overall from daunorubicin HCl) [1] directly reduces raw material cost per kilogram of API. The choice between dimethoxy and diethoxy ketal forms should be driven by the downstream deprotection infrastructure: the dimethoxy ketal requires HBr/acetone, while the diethoxy ketal permits a fully aqueous oxalic acid process without organic solvents [1].

Regulatory-Compliant Doxorubicin Impurity Profiling and ANDA Submission Support

As the officially designated Doxorubicin EP Impurity B with UNII 3Z1AE1LY2D [2], daunorubicin bromoketal is the only acceptable reference standard for identification and quantification of this specific impurity in doxorubicin hydrochloride drug substance and drug product. Its use in HPLC method validation, system suitability testing, and batch release QC testing is mandated for ANDA and marketing authorization applications requiring pharmacopeial compliance with EP 11.0 or USP 46-NF 41 monographs [2].

Regioselective Synthesis of C3'-N-Modified Anthracycline Conjugates and Prodrugs

Research groups pursuing antibody-directed enzyme prodrug therapy (ADEPT) or galactose-targeted anthracycline conjugates require the 13,13-dimethoxy ketal protection present in daunorubicin bromoketal to achieve clean C3'-N reductive alkylation without competing C13 carbonyl reduction [3]. The ketal group enables the synthesis of structurally defined 3'-N-substituted doxorubicin derivatives (as demonstrated for compounds 7, 8, 16, and 17) that would be inaccessible or obtained in substantially lower purity using unprotected 14-bromo-daunorubicin [3].

Process Development and Scale-Up Studies for Anthracycline Semi-Synthesis

In process R&D environments evaluating different ketal protecting strategies for doxorubicin production, daunorubicin bromoketal serves as the benchmark dimethoxy ketal comparator against the diethoxy ketal variant, allowing quantitative assessment of deprotection kinetics, work-up efficiency, and impurity profile differences. The documented finding that the diethoxy ketal has 'remarkably low solubility in water' enabling filtration-based purification [1] provides a measurable operational parameter for technology transfer and scale-up decisions.

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